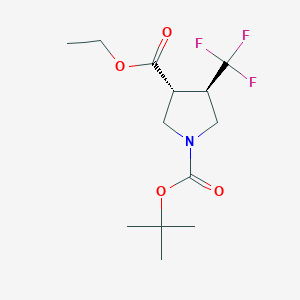![molecular formula C8H4ClFN2O B14905539 2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core substituted with chlorine and fluorine atoms. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free C-3 chalcogenation (sulfenylation and selenylation) has also been reported to synthesize diversely orchestrated derivatives of pyrido[1,2-a]pyrimidin-4-one in high yields (up to 95%) under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Chalcogenation Reactions: The compound can undergo metal-free C-3 chalcogenation (sulfenylation and selenylation) to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, aryl sulfonyl hydrazides, and arylsulfonyl chlorides. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as CuI .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives and other multisubstituted pyrido[1,2-a]pyrimidin-4-ones .
Scientific Research Applications
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition. It is also being explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Organic Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s derivatives are used in the development of new materials with unique properties, such as sensors and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, the compound’s CXCR3 antagonism is achieved through its binding to the CXCR3 receptor, inhibiting its activity and preventing the downstream signaling pathways involved in inflammation and cancer progression . The compound’s acetylcholinesterase inhibition is achieved through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is a byproduct in the synthesis of 5-Fluoro Paliperidone and exhibits different chemical properties and biological activities.
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound undergoes similar chalcogenation reactions and has been studied for its potential as a therapeutic agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrido[1,2-a]pyrimidinone derivatives.
Properties
Molecular Formula |
C8H4ClFN2O |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
2-chloro-3-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-7-6(10)8(13)12-4-2-1-3-5(12)11-7/h1-4H |
InChI Key |
HZFORMBXCVLTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


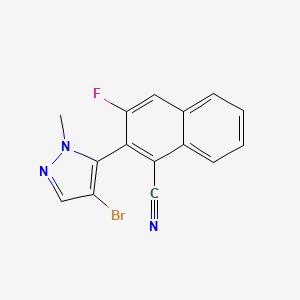
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)

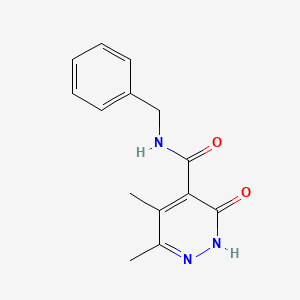
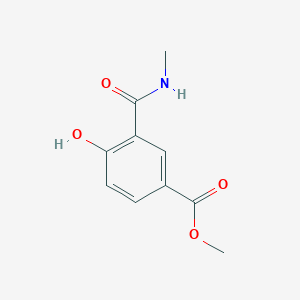
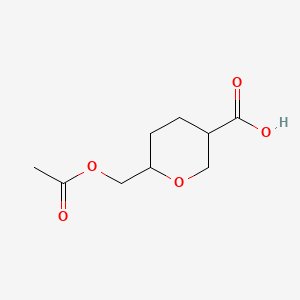
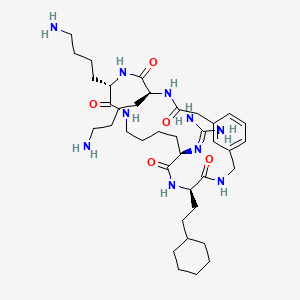
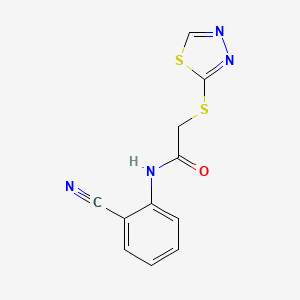
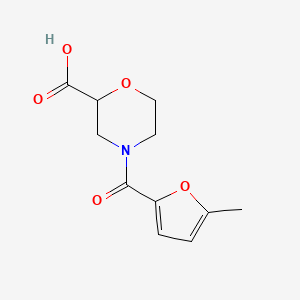
![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)

